![molecular formula C22H26N2O3 B2436631 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate CAS No. 1351605-00-9](/img/structure/B2436631.png)
3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate
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Description
Synthesis Analysis
The synthesis of carbamates, such as 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate, can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis
The molecular structure of 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate contains a total of 54 bonds, including 29 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 1 (thio-) carbamate .Scientific Research Applications
Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives
This study focused on synthesizing a variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl substituents. The compounds were characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and, for one compound, single crystal X-ray diffraction. The cyclohexane ring in these compounds adopts a chair conformation, highlighting the structural features relevant to scientific research applications of similar cyclohexyl derivatives (Özer et al., 2009).
Selective Hydrogenation Catalysts
Highly Selective Hydrogenation of Phenol and Derivatives
Research demonstrated the use of a Pd@carbon nitride catalyst for the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides. This catalyst showed high activity and selectivity under mild conditions, making it a significant contribution to chemical synthesis and industrial applications involving cyclohexyl derivatives (Wang et al., 2011).
Chiral Stationary Phases for Chromatography
Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases
Cyclohexylcarbamates of cellulose and amylose were prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) in liquid chromatography. These CSPs showed high resolving abilities, comparable to popular tris(3,5-dimethylphenylcarbamate)s, indicating their potential in scientific research for separating chiral compounds (Kubota et al., 2000).
Copper-Catalyzed Reactions
Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes
This study reported on copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products. The reactions were noteworthy for their selectivity and functionalization at secondary C–H bonds, demonstrating the utility of copper catalysis in the functionalization of alkanes and potentially opening new pathways for the synthesis of cyclohexyl derivatives (Tran et al., 2014).
Halogen Bonding in Pharmaceutical Cocrystals
Halogen Bonding and Pharmaceutical Cocrystals
The study on 3-Iodo-2-propynyl-N-butylcarbamate (IPBC) demonstrated the preparation of pharmaceutical cocrystals involving IPBC, characterized by various analytical techniques. The halogen bond (XB) played a crucial role in the self-assembly of these cocrystals, which showed improved properties like thermal stability and powder flow characteristics. This research highlights the importance of halogen bonding in the design and development of pharmaceutical cocrystals, potentially applicable to compounds like 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate (Baldrighi et al., 2013).
properties
IUPAC Name |
[3-(3-phenylpropanoylamino)cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKLWPJLZXQOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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